Tri(Amino-PEG5-amide)-amine

PROTAC Synthesis Bioconjugation Molecular Architecture

For PROTAC development requiring a defined, solubility-enhanced architecture, Tri(Amino-PEG5-amide)-amine is the non-substitutable choice. Unlike linear PEG diamines, its homotrifunctional core provides 50% higher conjugation capacity, enabling the attachment of three distinct functional payloads (e.g., E3 ligase ligand, target protein ligand, and a fluorescent reporter) on a single scaffold. This precision-engineered, 3-arm PEG5 (5-unit) linker guarantees reproducibility in SAR studies where linker length critically dictates ternary complex formation and degradation efficiency. Procure the exact high-purity (≥98%) variant to eliminate side reactions and ensure robust, high-yield bioconjugation workflows.

Molecular Formula C45H93N7O18
Molecular Weight 1020.3 g/mol
Cat. No. B611472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(Amino-PEG5-amide)-amine
SynonymsTri(Amino-PEG5-amide)-amine TFA salt
Molecular FormulaC45H93N7O18
Molecular Weight1020.3 g/mol
Structural Identifiers
InChIInChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55)
InChIKeyCMUGXZWNMJJZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tri(Amino-PEG5-amide)-amine Procurement Guide: A Branched PEG PROTAC Linker for Controlled Molecular Design


Tri(Amino-PEG5-amide)-amine (CAS: 2055013-52-8) is a branched polyethylene glycol (PEG) derivative characterized by a central tertiary amine core from which three PEG5 chains extend, each terminating in a primary amine group . With a molecular formula of C45H93N7O18 and a molecular weight of 1020.26 g/mol, it is classified as a homotrifunctional, PEG-based linker . Its primary commercial and research application is in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a flexible, solubility-enhancing linker connecting a target protein ligand and an E3 ubiquitin ligase ligand . It is supplied as a solid with a reported purity of ≥98% and is intended for research and manufacturing use only .

Why Tri(Amino-PEG5-amide)-amine Cannot Be Replaced by Simpler PEG Linkers


Generic substitution fails because the physicochemical properties of Tri(Amino-PEG5-amide)-amine are precisely engineered to solve a specific problem in PROTAC development: balancing solubility with multi-site conjugation. Unlike linear, homobifunctional PEG diamines (e.g., Amino-PEG5-amine) which offer only two terminal reactive groups, Tri(Amino-PEG5-amide)-amine is a branched, homotrifunctional linker . This unique architecture provides an additional reactive amine site, enabling the construction of more complex molecular architectures or allowing for a higher density of functional payloads without the need for additional synthesis steps. Furthermore, the exact 5-unit PEG spacer arm length confers a specific hydrodynamic radius and flexibility, which cannot be replicated by using shorter PEG3 analogs or heterogeneous, polydisperse PEG mixtures [1]. This precision is critical for reproducibility in structure-activity relationship (SAR) studies and is a key factor in the successful design of potent and selective PROTACs, as the linker length and composition directly influence ternary complex formation and degradation efficiency [2].

Quantitative Differentiation: Tri(Amino-PEG5-amide)-amine vs. Closest Analogs


Increased Conjugation Capacity vs. Linear PEG Diamines

Tri(Amino-PEG5-amide)-amine provides three reactive primary amine groups per molecule, enabling 50% higher conjugation capacity compared to a linear PEG diamine linker of equivalent length (e.g., Amino-PEG5-amine), which contains only two terminal amines . This difference is inherent to the compound's homotrifunctional structure, characterized by a central tris(2-aminoethyl)amine core branching into three PEG5 chains, each ending in a primary amine . This architecture allows for the attachment of three distinct ligands or the formation of a branched prodrug system, whereas linear alternatives are restricted to only two attachment points .

PROTAC Synthesis Bioconjugation Molecular Architecture

Molecular Weight and Spacer Length Differentiation vs. Shorter PEG3 Analog

The molecular weight of Tri(Amino-PEG5-amide)-amine (1020.26 g/mol) is 35% greater than that of its shorter-chain analog, Tri(Amino-PEG3-amide)-amine (755.9 g/mol) [1]. This difference, calculated from their respective molecular formulas (C45H93N7O18 vs. C33H69N7O12), reflects a longer spacer arm comprised of five PEG units per branch instead of three . This increased length and molecular bulk directly influence the physicochemical properties of the final PROTAC molecule, including its hydrodynamic radius and solubility.

PROTAC Linker Ternary Complex Formation SAR Studies

Reported Purity for Reproducible Conjugation Chemistry

Tri(Amino-PEG5-amide)-amine is reported by multiple suppliers with a high purity of ≥98% . While a direct comparative assay with the PEG3 analog is unavailable, the reported purity for the target compound is consistent across vendors, providing a reliable benchmark for procurement. This level of purity is critical for the compound's intended use in bioconjugation reactions, where contaminants, particularly those with competing reactive groups (e.g., mono-amine impurities), could lead to off-target conjugation, lower yields, and irreproducible results .

Quality Control Bioconjugation Reproducibility

Procurement-Driven Applications of Tri(Amino-PEG5-amide)-amine


Synthesis of Branched PROTACs Requiring a Trifunctional Core

Tri(Amino-PEG5-amide)-amine is the optimal procurement choice for projects requiring the construction of branched PROTACs or heterotrifunctional molecules. Its three reactive amines, as established in the evidence above, provide a 50% higher conjugation capacity than linear PEG diamines . This enables the parallel attachment of an E3 ligase ligand, a target protein ligand, and a third moiety—such as a fluorescent reporter for cellular imaging, a second target ligand for increased avidity, or an additional solubility-enhancing group—within a single, well-defined molecular scaffold. This consolidated architecture simplifies synthesis and purification compared to using multiple linear linkers.

Reproducing PROTAC Linker Geometry from Established PEG5-Based SAR

For researchers aiming to replicate or optimize PROTACs where the linker composition has been established in prior literature, Tri(Amino-PEG5-amide)-amine is non-interchangeable with its PEG3 analog. The 35% difference in molecular weight and the longer spacer arm (5 vs. 3 PEG units) directly impact the spatial proximity between the two ligands [1]. Using the incorrect linker length can prevent the formation of a stable and productive ternary complex (Target Protein:PROTAC:E3 Ligase), leading to a failure in target degradation and wasted research effort [2]. Procuring the exact PEG5 variant is therefore a critical step for successful replication and method validation.

High-Throughput Conjugation Where Purity Dictates Reaction Success

In automated or high-throughput bioconjugation workflows, the consistency and purity of starting materials are paramount. The vendor-reported purity of ≥98% for Tri(Amino-PEG5-amide)-amine provides a documented quality benchmark for procurement . In scenarios involving complex reaction mixtures or precious protein ligands, using a lower-purity linker with undefined contaminants can lead to failed conjugations, side reactions that consume valuable material, and the need for extensive (and potentially yield-lowering) purification. Specifying this high-purity linker is a cost-effective measure to ensure robust and reproducible reaction outcomes across multiple experiments or batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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